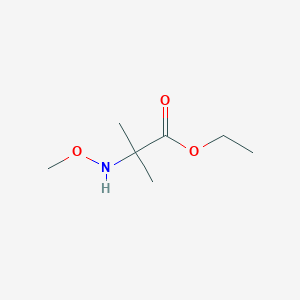![molecular formula C25H31N7O2S B13832444 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide](/img/structure/B13832444.png)
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acriflavin-Biotin Conjugate is a compound that combines acriflavin, a fluorescent dye and antimicrobial agent, with biotin, a vitamin that binds strongly to avidin or streptavidin proteins . This conjugate is particularly useful in fluorescence microscopy and flow cytometry due to its fluorescent properties .
Métodos De Preparación
The preparation of Acriflavin-Biotin Conjugate typically involves the chemical conjugation of acriflavin with biotin. This process can be achieved through various synthetic routes, including the use of reactive biotin derivatives that react covalently with specific molecular targets . Common methods include:
Succinimidyl esters of biotin: These label primary amines found on protein lysine residues and at the N-terminus.
Biotin maleimides: These react with endogenous or introduced thiol groups.
Biotin hydrazides: These label carbohydrate moieties under appropriate conditions.
Photoreactive biotin compounds: These label biomolecules nonspecifically in the presence of light at the appropriate wavelength.
Análisis De Reacciones Químicas
Acriflavin-Biotin Conjugate undergoes various chemical reactions, including:
Oxidation and Reduction: The acriflavin component can participate in redox reactions due to its aromatic structure.
Substitution Reactions: The biotin component can undergo substitution reactions, particularly with biotin-binding proteins such as avidin and streptavidin.
Fluorescence Reactions: The conjugate exhibits fluorescence properties, making it suitable for labeling and visualizing biotinylated molecules.
Aplicaciones Científicas De Investigación
Acriflavin-Biotin Conjugate has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays.
Biology: Employed in fluorescence microscopy and flow cytometry to visualize biotinylated molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of Acriflavin-Biotin Conjugate involves the binding of the biotin component to biotin-binding proteins such as avidin and streptavidin. This binding facilitates the visualization of biotinylated molecules through the fluorescent properties of the acriflavin component . The molecular targets and pathways involved include the specific interaction between biotin and biotin-binding proteins, which is highly specific and strong .
Comparación Con Compuestos Similares
Acriflavin-Biotin Conjugate is unique due to its combination of fluorescent and biotin-binding properties. Similar compounds include:
Fluorescein-Biotin Conjugate: Another fluorescent biotin conjugate used in similar applications.
Rhodamine-Biotin Conjugate: A biotin conjugate with rhodamine as the fluorescent dye.
Texas Red-Biotin Conjugate: A biotin conjugate with Texas Red as the fluorescent dye.
Each of these compounds has unique fluorescent properties, but Acriflavin-Biotin Conjugate is particularly noted for its strong fluorescence and antimicrobial properties .
Propiedades
Fórmula molecular |
C25H31N7O2S |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,7-diaminoacridin-9-yl)amino]ethyl]pentanamide |
InChI |
InChI=1S/C25H31N7O2S/c26-14-5-7-18-16(11-14)23(17-12-15(27)6-8-19(17)30-18)29-10-9-28-22(33)4-2-1-3-21-24-20(13-35-21)31-25(34)32-24/h5-8,11-12,20-21,24H,1-4,9-10,13,26-27H2,(H,28,33)(H,29,30)(H2,31,32,34)/t20-,21-,24-/m0/s1 |
Clave InChI |
MUQLMPJOQLWRAL-HFMPRLQTSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCNC3=C4C=C(C=CC4=NC5=C3C=C(C=C5)N)N)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


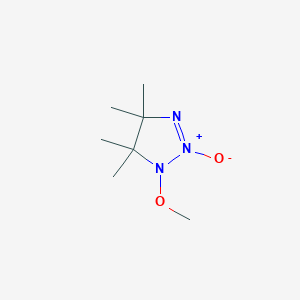
![(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13832380.png)
![Ethanaminium,2-[[(4-aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethyl-,inner salt](/img/structure/B13832383.png)
![1h-[1,3]Oxazino[3,4-a]benzimidazole](/img/structure/B13832389.png)
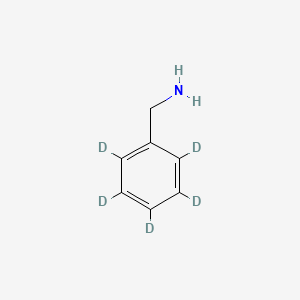
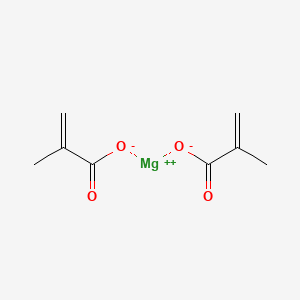
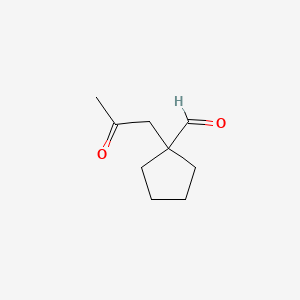
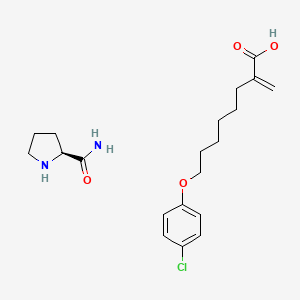
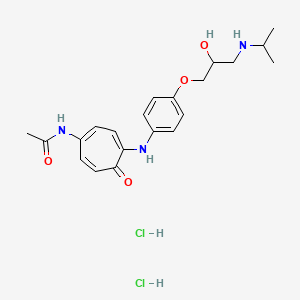
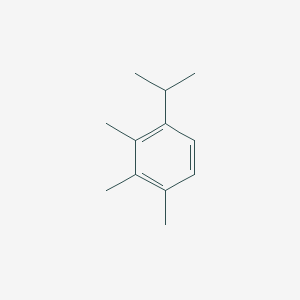
![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)

